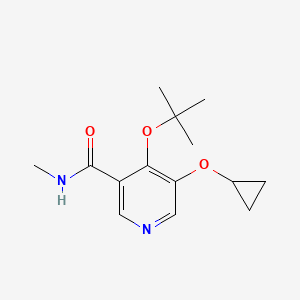
4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide is an organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a tert-butyl halide reacts with the nicotinamide core.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a cyclopropanation reaction, which involves the reaction of a cyclopropyl halide with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide
- 5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine
Uniqueness
4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-12-10(13(17)15-4)7-16-8-11(12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChIキー |
AVGKTZOVMUEMSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=NC=C1C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















